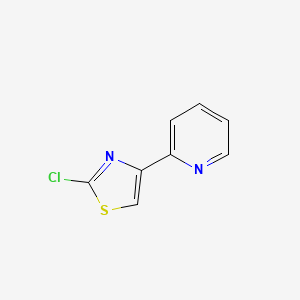

2-Chloro-4-(pyridin-2-yl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(pyridin-2-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-2-yl)thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides . For example, the reaction of 2-chloropyridine-4-carbaldehyde with thioacetamide under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-2-yl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 2-amino-4-(pyridin-2-yl)thiazole or 2-thio-4-(pyridin-2-yl)thiazole can be formed.

Oxidation Products: Sulfoxides and sulfones of this compound.

Reduction Products: Dihydrothiazoles.

Scientific Research Applications

2-Chloro-4-(pyridin-2-yl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyridin-2-yl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-4-(pyridin-2-yl)thiazole

- 2-Thio-4-(pyridin-2-yl)thiazole

- 2-Chloro-4-(pyridin-2-yl)oxazole

Uniqueness

2-Chloro-4-(pyridin-2-yl)thiazole is unique due to the presence of both a chlorine atom and a pyridine ring, which enhances its reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Biological Activity

2-Chloro-4-(pyridin-2-yl)thiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2S |

| Molecular Weight | 224.69 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | ClC1=NC(=S)C(=C1)C=CN=C2C=CC=CC=N2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazole ring is essential for its activity, as modifications at this site significantly affect its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds within the thiazole family, including this compound, exhibit considerable antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) in the sub-micromolar range. The presence of a pyridine moiety at the C-4 position enhances this activity, making it a preferred structure for further development as anti-tubercular agents .

Antiparasitic Activity

In a similar vein, this compound has been investigated for its efficacy against Trypanosoma cruzi , the causative agent of Chagas disease. Compounds derived from this scaffold have demonstrated potent inhibition of cruzain, an essential enzyme for the parasite's survival. Docking studies suggest that these compounds can effectively bind to the active site of cruzain, leading to significant antiparasitic effects .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that this compound and its analogs exhibit antiproliferative effects against various cancer cell lines, including gastric carcinoma and diffuse malignant peritoneal mesothelioma. The mechanism involves interference with cell cycle progression and induction of apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. Key findings include:

- Positioning of Substituents : The placement of the pyridine ring at the C-4 position is crucial for maintaining antibacterial activity against M. tuberculosis .

- Flexibility at C-2 : Variations at the C-2 position allow for diverse substitutions without significantly compromising activity, suggesting a degree of structural tolerance .

- Core Integrity : The thiazole core is essential; replacements with other heterocycles often lead to a loss of biological activity.

Case Studies

Several case studies highlight the effectiveness of this compound:

-

Anti-Tubercular Agents : A study synthesized various analogs and evaluated their activity against M. tuberculosis , revealing that compounds with a 2-pyridyl group at the C-4 position showed superior efficacy .

Compound MIC (µM) Selectivity Index 1 (Control) 0.50 >50 2 (Tested) 0.15 >30 - Anti-Chagas Activity : Another investigation reported that novel thiazoles exhibited significant inhibition of trypomastigote forms of T. cruzi , with some compounds achieving IC50 values in the low micromolar range .

Properties

IUPAC Name |

2-chloro-4-pyridin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZRBZKUQURPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.